Cobalt(II) tetrafluoroborate hexahydrate

Descripción general

Descripción

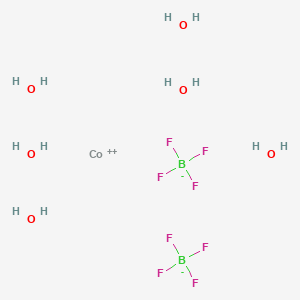

Cobalt(II) tetrafluoroborate hexahydrate, with the chemical formula Co(BF4)2·6H2O, is an inorganic compound that appears as red crystalline solids. It is highly soluble in water and various organic solvents. This compound is known for its strong oxidizing properties and catalytic activity, making it valuable in various chemical processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Cobalt(II) tetrafluoroborate hexahydrate can be synthesized through a straightforward procedure. One common method involves dissolving cobalt(II) carbonate or cobalt(II) hydroxide in tetrafluoroboric acid (HBF4). The reaction typically occurs at room temperature, and the resulting solution is then evaporated to obtain the crystalline hexahydrate form .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the controlled reaction of cobalt(II) salts with tetrafluoroboric acid, followed by crystallization and purification steps to ensure high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions

Cobalt(II) tetrafluoroborate hexahydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to higher oxidation states of cobalt.

Reduction: It can be reduced to cobalt metal or lower oxidation states.

Substitution: It can participate in ligand exchange reactions, where the tetrafluoroborate anions are replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are often used.

Substitution: Ligand exchange reactions can be facilitated by various ligands like phosphines, amines, and other coordinating molecules.

Major Products Formed

Oxidation: Higher oxidation state cobalt compounds.

Reduction: Cobalt metal or cobalt(I) compounds.

Substitution: Complexes with new ligands replacing the tetrafluoroborate anions.

Aplicaciones Científicas De Investigación

Scientific Research Applications

Cobalt(II) tetrafluoroborate hexahydrate has a wide range of applications across different scientific disciplines:

Coordination Chemistry

This compound serves as a precursor for synthesizing various homometallic and heterometallic complexes. These complexes are studied for their electronic and magnetic properties, which have implications in materials science and nanotechnology.

Example Case Study:

Research has demonstrated that Co(BF₄)₂·6H₂O can be used to create trinuclear heteroscorpionate complexes that exhibit unique magnetic behavior, making them suitable for applications in quantum computing and spintronics.

Catalysis

This compound acts as a catalyst in several organic reactions, including polymerization and hydrogenation processes. Its strong oxidizing properties facilitate these reactions, leading to the formation of complex materials with tailored properties .

Data Table: Catalytic Applications

| Reaction Type | Role of Co(BF₄)₂·6H₂O | Resulting Products |

|---|---|---|

| Polymerization | Catalyst | Hybrid materials with controlled properties |

| Hydrogenation | Catalyst | Saturated hydrocarbons |

| Ligand Exchange | Reactant | New coordination complexes |

Biological Research

In biological studies, cobalt complexes are often used to investigate metalloenzymes and their catalytic mechanisms. This compound is utilized to synthesize cobalt-based drugs that show potential therapeutic effects .

Example Case Study:

Investigations into cobalt-based drugs have highlighted their effectiveness against certain bacterial infections due to their ability to disrupt bacterial cell metabolism .

Mecanismo De Acción

The mechanism of action of cobalt(II) tetrafluoroborate hexahydrate involves its ability to coordinate with various ligands and participate in redox reactions. The cobalt ion can undergo changes in its oxidation state, facilitating electron transfer processes. This property is crucial in catalytic applications, where the compound acts as an electron mediator .

Comparación Con Compuestos Similares

Similar Compounds

- Iron(II) tetrafluoroborate hexahydrate

- Copper(II) tetrafluoroborate hexahydrate

- Zinc tetrafluoroborate hydrate

- Cobalt(II) perchlorate hexahydrate

Uniqueness

Cobalt(II) tetrafluoroborate hexahydrate is unique due to its strong oxidizing properties and high solubility in both water and organic solvents. Its ability to form stable complexes with various ligands makes it particularly valuable in the synthesis of coordination compounds and catalytic applications .

Actividad Biológica

Cobalt(II) tetrafluoroborate hexahydrate (Co(BF₄)₂·6H₂O) is an inorganic compound that has garnered attention for its potential biological applications, particularly in catalysis and as a precursor for various cobalt complexes. This article delves into the biological activity of this compound, exploring its biochemical properties, mechanisms of action, and relevant case studies.

- Molecular Formula : Co(BF₄)₂·6H₂O

- Appearance : Red crystalline powder

- Solubility : Highly soluble in water and organic solvents

- Oxidation State : Cobalt in this compound is in the +2 oxidation state.

Mechanisms of Biological Activity

This compound primarily acts through the following mechanisms:

-

Catalytic Activity :

- The compound serves as a catalyst in various chemical reactions, including polymerization processes. It facilitates the formation of reactive intermediates by lowering activation energy, which can influence biological pathways indirectly through the production of cobalt-containing compounds.

-

Interaction with Biomolecules :

- Cobalt ions can mimic hypoxic conditions by stabilizing hypoxia-inducible factors (HIF), which play a crucial role in cellular responses to low oxygen levels. This interaction can affect gene expression and cellular metabolism.

- Formation of Metal Complexes :

While specific biochemical properties of this compound are not extensively documented, cobalt ions are known to interact with various enzymes and proteins. For instance:

- Vitamin B12 Component : Cobalt is essential for the synthesis of vitamin B12, a coenzyme involved in cellular metabolism across all living organisms .

- Enzyme Interaction : Cobalt ions can influence enzyme activity, potentially modulating metabolic pathways.

Table 1: Summary of Biological Studies Involving this compound

Notable Research Highlights

-

Polymerization Reactions :

- This compound has been utilized as a catalyst in the inverse miniemulsion polymerization of 2-hydroxyethyl methacrylate, resulting in cobalt-containing hybrid particles that may have applications in drug delivery systems.

-

Metalloenzyme Studies :

- Research has indicated that cobalt complexes derived from Co(BF₄)₂·6H₂O may serve as models for studying metalloenzymes, providing insights into their catalytic mechanisms and potential therapeutic applications.

- Cellular Effects :

Propiedades

IUPAC Name |

cobalt(2+);ditetrafluoroborate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BF4.Co.6H2O/c2*2-1(3,4)5;;;;;;;/h;;;6*1H2/q2*-1;+2;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQHRHDAVLSRYNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[B-](F)(F)(F)F.O.O.O.O.O.O.[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2CoF8H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20578155 | |

| Record name | Cobalt(2+) tetrafluoroborate--water (1/2/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15684-35-2 | |

| Record name | Cobalt(2+) tetrafluoroborate--water (1/2/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cobalt(II) tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What are the advantages of inverse miniemulsion polymerization compared to other methods for similar applications?

A3: The research emphasizes that inverse miniemulsion polymerization offers greater flexibility in incorporating higher amounts of metal salts like Cobalt tetrafluoroborate hexahydrate while maintaining narrow particle size distribution and colloidal stability, compared to direct miniemulsion methods. [] This advantage is crucial for applications requiring a high loading of metal salts within the polymer matrix, potentially enabling the development of materials with enhanced functionalities.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.